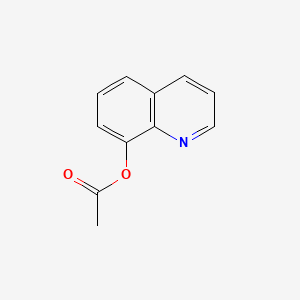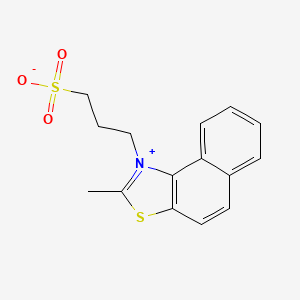
8-Acetoxyquinoline
Vue d'ensemble
Description
8-Acetoxyquinoline is a chemical compound with the molecular formula C11H9NO2 . It is also known by other names such as 8-Chinolinyl-acetat, 8-Quinolinol, 8-acetate, and quinolin-8-yl acetate .
Synthesis Analysis
While specific synthesis methods for 8-Acetoxyquinoline were not found in the search results, there are related studies on the synthesis of 8-Hydroxyquinoline derivatives . For instance, 8-Hydroxyquinoline has been coupled with diazonium salt obtained from 2-amino-6-nitrotoluene and 4-chloro-aniline to prepare novel 8-Hydroxyquinoline-based azo dyes .
Molecular Structure Analysis
The molecular structure of 8-Acetoxyquinoline consists of 11 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The average mass is 187.195 Da and the monoisotopic mass is 187.063324 Da .
Physical And Chemical Properties Analysis
8-Acetoxyquinoline is a solid substance . Its melting point is between 53-57° C . The molecular weight is 187.20 .
Applications De Recherche Scientifique
1. Antioxidant Assays in Food Science and Safety
- Application Summary: 8-Acetoxyquinoline is used in antioxidant assays, which play a crucial role in high-throughput and cost-effective assessment of antioxidant capacities of natural products such as medicinal plants and food samples .
- Results or Outcomes: The results of these assays can help identify natural and effective antioxidants to combat free radical-related pathological complications .
2. Fluorescent Sensor for Hg2+
- Application Summary: 8-Acetoxyquinoline is used as a chemosensor for the detection of mercury ions (Hg2+). The sensor is selective for Hg2+ over some representative metal and transition-metal ions, and exhibits fluorescence quenching immediately following Hg2+ .
- Methods of Application: The compound 2,2′-(1,4-phenylenedivinylene)bis-8-acetoxyquinoline, based on the 8-Hydroxyquinolin platform, is used. The sensor exhibits fluorescence quenching immediately following Hg2+ .
- Results or Outcomes: The sensor can be used for simple and rapid tracking of mercury ions in biological, toxicological, and environmental samples .
3. Antifungal Agents
- Application Summary: 8-Acetoxyquinoline might prove to be useful as an antifungal agent .
- Results or Outcomes: The results of these studies can help identify effective treatments for fungal infections .
4. Organic Light-Emitting Diodes (OLEDs)
- Application Summary: 8-Hydroxyquinoline metal chelates, which can be derived from 8-Acetoxyquinoline, are considered one of the most reliable electro-transporting and emitting materials applied in molecular-based OLEDs .
- Methods of Application: These materials are used in the fabrication of OLEDs due to their thermal stability, high fluorescence, and excellent electron-transporting mobility .
- Results or Outcomes: The use of these materials in OLEDs has resulted in devices with high luminance and efficiency .
5. Antifungal Styryloquinolines
- Application Summary: Styrylquinolines, which can be derived from 8-Acetoxyquinoline, are known for their antifungal and antimicrobial activity . They are particularly effective against Candida albicans, a common cause of fungal infections .
- Results or Outcomes: These compounds have shown promise in the treatment of fungal infections, particularly those caused by Candida albicans .
6. ABC Transporter Inhibitors
- Application Summary: Styrylquinolines, which can be derived from 8-Acetoxyquinoline, are known to inhibit ABC transporters . These transporters play a crucial role in drug resistance, particularly in cancer cells.
- Results or Outcomes: The inhibition of ABC transporters can potentially enhance the efficacy of chemotherapy by preventing drug efflux from cancer cells .
Safety And Hazards
Safety data for 8-Acetoxyquinoline suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .
Propriétés
IUPAC Name |
quinolin-8-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPCTRNDYNHZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180642 | |
| Record name | 8-Quinolinol, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetoxyquinoline | |
CAS RN |
2598-29-0 | |
| Record name | 8-Acetoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Acetoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2598-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-quinolyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Acetoxyquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CKX3NX6YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1581830.png)

![Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-](/img/structure/B1581832.png)
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-oxo-](/img/structure/B1581834.png)





